2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide belongs to the 1,3,4-oxadiazole class, characterized by a central oxadiazole ring substituted with a 2,5-dichlorophenyl group at position 5 and a 2,4-dichlorobenzamide moiety at position 2. The dichlorophenyl and benzamide groups are critical for molecular interactions, such as hydrogen bonding and hydrophobic effects, which influence binding to biological targets .
Properties
IUPAC Name |
2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7Cl4N3O2/c16-7-2-4-11(18)10(5-7)14-21-22-15(24-14)20-13(23)9-3-1-8(17)6-12(9)19/h1-6H,(H,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCKDDLHBTCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7Cl4N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dichlorophenylhydrazine to form the corresponding hydrazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxadiazole derivatives.
Scientific Research Applications
2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and dichlorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural Analogues in Antifungal Activity
LMM5 and LMM11 () are 1,3,4-oxadiazoles with sulfamoyl and arylalkyl substituents. Both demonstrated antifungal efficacy against C. albicans, with LMM5 (4-methoxyphenylmethyl substitution) and LMM11 (furan-2-yl substitution) showing distinct inhibitory profiles. However, the absence of a sulfamoyl group in the target compound could reduce thioredoxin reductase inhibition, a key mechanism for LMM5/LMM11 .
Anti-Inflammatory Activity and Substitution Patterns
highlights C4 (3-chloro-substituted benzamide) and C7 (4-nitro-substituted benzamide) as anti-inflammatory agents. Substitution at the 2,5-position of the oxadiazole ring with electron-withdrawing groups (e.g., chloro, nitro) correlates with increased activity.
Enzyme Inhibition and Molecular Docking
A 1,3,4-thiadiazole derivative () with a 2,4-dichlorobenzamide group exhibited strong binding to dihydrofolate reductase (DHFR) (ΔG = −9.0 kcal/mol). While the target compound’s oxadiazole ring differs from thiadiazole, its dichlorophenyl and benzamide groups may similarly stabilize interactions with DHFR or other enzymes.
Pharmacokinetic and Physicochemical Properties
Compound 4 (), a dichlorobenzamide-oxadiazole hybrid, violated Lipinski’s rule due to high lipophilicity (log P > 5.0). The target compound’s four chlorine atoms may similarly elevate log P, risking poor oral bioavailability. In contrast, LMM5 and LMM11 comply with druglikeness criteria, emphasizing the need for structural optimization in the target compound to balance activity and pharmacokinetics .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Substitution Patterns : Chlorine at 2,5-positions on the oxadiazole ring enhances bioactivity, as seen in anti-inflammatory () and antifungal analogs ().
- Heterocycle Impact : Thiadiazole derivatives () show stronger enzyme inhibition than oxadiazoles, but oxadiazoles may offer better synthetic accessibility.
- Druglikeness : High halogenation (e.g., four chlorine atoms) risks violating Lipinski’s rules, necessitating substituent optimization for improved solubility .
Biological Activity
2,4-Dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology and medicinal chemistry.
- Chemical Formula : C15H7Cl4N3O2
- Molecular Weight : 403.0 g/mol
- CAS Number : 891133-03-2
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane and purified through recrystallization or chromatography.
Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, a study highlighted that derivatives of 2,4-dichloro-5-fluorophenyl oxadiazoles showed potent antibacterial and antifungal activities. Specifically, compounds derived from similar structures demonstrated effective bactericidal and fungicidal properties against various strains .
Cytotoxicity and Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. In vitro studies have indicated that oxadiazole-containing compounds can inhibit cell proliferation in various cancer cell lines. Notably, the presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects on cancer cells .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to the inhibition or activation of these targets, thereby influencing cellular processes related to growth and apoptosis.
Case Studies
Q & A
Q. How can the synthesis of 2,4-dichloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of a hydrazide intermediate with a benzoyl chloride derivative. Key steps include:
- Reagent Selection : Use 2,5-dichlorophenyl-substituted hydrazide and 2,4-dichlorobenzoyl chloride with a dehydrating agent (e.g., phosphorus oxychloride) to facilitate oxadiazole ring formation .
- Reaction Conditions : Reflux in anhydrous solvents (e.g., THF or DMF) at 80–100°C for 6–12 hours to ensure complete cyclization .
- Purification : Employ recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product with >95% purity .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (1:1.2 hydrazide:acyl chloride) to minimize by-products .
Q. What spectroscopic techniques are recommended for confirming the molecular structure of this compound?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : Use - and -NMR to verify aromatic proton environments and substituent positions (e.g., dichlorophenyl and benzamide groups) .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm for benzamide, C-N stretch at ~1250 cm for oxadiazole) .
- X-ray Crystallography : Resolve the crystal lattice to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the oxadiazole ring) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (expected for : ~462.94 g/mol) .
Q. What preliminary biological screening assays are suitable for assessing its bioactivity?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values typically ranging 16–62.5 µg/mL for related dichlorophenyl-oxadiazole derivatives .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at concentrations 10–100 µM, with IC comparisons to cisplatin controls .
- Enzyme Inhibition : Fluorescence-based assays targeting tyrosine kinases or proteases, using ATP/GTP analogs to quantify inhibition kinetics .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action in enzyme modulation?
- Methodological Answer :
- Target Identification : Perform affinity chromatography or pull-down assays with tagged recombinant enzymes (e.g., kinases) to identify binding partners .
- Kinetic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants () and stoichiometry .
- Molecular Docking : Model interactions using software like AutoDock Vina, focusing on the oxadiazole ring’s electron-deficient regions and chlorine substituents’ hydrophobic pockets .
- Mutagenesis : Engineer enzyme active-site mutants (e.g., Ala substitutions) to validate key residues involved in binding .
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?
- Methodological Answer : Address discrepancies through:
- Bioavailability Analysis : Measure plasma stability (via HPLC) and metabolic degradation (using liver microsomes) to assess in vivo compound persistence .
- Formulation Optimization : Test liposomal or nanoparticle encapsulation to enhance solubility and tissue penetration .
- Dose-Response Calibration : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to align in vitro IC with effective in vivo doses .
- Orthogonal Assays : Validate results across multiple models (e.g., zebrafish embryos, murine xenografts) to rule out cell-line-specific artifacts .
Q. How can a structure-activity relationship (SAR) study focus on the dichlorophenyl substituents?
- Methodological Answer :
- Analog Synthesis : Synthesize derivatives with mono-, di-, or tri-chloro substitutions on the phenyl ring and compare activities .
- Electron-Deficiency Profiling : Use Hammett constants () to correlate substituent electronic effects with bioactivity .
- 3D-QSAR Modeling : Generate CoMFA/CoMSIA models to map steric and electrostatic fields influencing potency .
- Table: Example SAR Data
| Substituent Position | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 2,5-Dichloro | 16–31.25 | 25–50 |
| 3,4-Dichloro | 31.25–62.5 | 50–100 |
| 4-Chloro | >62.5 | >100 |
| Data extrapolated from structurally related compounds . |
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
